N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
VCID: VC11054077
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide -](/images/structure/VC11054077.png)
Description |
Synthesis of Related CompoundsThe synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide often involves multiple steps, including the formation of the benzodioxin core and the introduction of the pyrimidine moiety. For example, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide involves reactions monitored by thin-layer chromatography (TLC) and characterized using infrared (IR) spectroscopy and proton nuclear magnetic resonance (NMR) spectroscopy. Biological ApplicationsCompounds with benzodioxin and pyrimidine moieties are often explored for their potential biological activities, including enzyme inhibition and receptor modulation. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is classified under acetamides and benzothiazepines, which are known for various pharmacological applications. Research Findings and Future DirectionsWhile specific research findings on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide are not available, compounds with similar structures are typically evaluated for their therapeutic potential. For example, derivatives of benzodioxin have been screened against enzymes like α-glucosidase and acetylcholinesterase to explore their potential in treating diseases such as type 2 diabetes and Alzheimer's disease . |
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Product Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide |
Molecular Formula | C15H15N3O3S |
Molecular Weight | 317.4 g/mol |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C15H15N3O3S/c1-10-4-5-16-15(17-10)22-9-14(19)18-11-2-3-12-13(8-11)21-7-6-20-12/h2-5,8H,6-7,9H2,1H3,(H,18,19) |
Standard InChIKey | SOTLANLIJRKOEG-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES | CC1=NC(=NC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
PubChem Compound | 863170 |
Last Modified | Apr 15 2024 |
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